N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Description
N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a synthetic small molecule featuring a quinazolinone core substituted with methoxy groups at positions 6 and 7, coupled to a 3-acetylphenyl group via an acetamide linker. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity. The acetylphenyl moiety may enhance binding affinity through hydrophobic interactions, while the methoxy groups contribute to electronic effects and solubility modulation .
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H19N3O5/c1-12(24)13-5-4-6-14(7-13)22-19(25)10-23-11-21-16-9-18(28-3)17(27-2)8-15(16)20(23)26/h4-9,11H,10H2,1-3H3,(H,22,25) |
InChI Key |
SMMPDCHRSZYZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-acetylphenylamine and 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline.
Condensation Reaction: The 3-acetylphenylamine is reacted with 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline in the presence of a suitable condensing agent, such as acetic anhydride, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to a dihydroquinazoline structure.
Substitution: The acetyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 6,7-dimethoxyquinazolinone core and 3-acetylphenyl substituent. Below is a comparison with similar quinazolinone and acetamide derivatives:
Table 1: Key Structural and Physical Properties of Quinazolinone Derivatives
Key Observations :
- Substituent Position : The position of substituents on the phenyl ring (e.g., 4-tolyl in compound 8 vs. 2-ethylphenyl in compound 9) significantly impacts melting points, likely due to differences in crystal packing and hydrogen bonding .
- Electron-Withdrawing Groups : Sulfamoyl groups (in compounds 5–10) increase polarity and melting points compared to acetyl or methoxy groups, which may enhance solubility but reduce thermal stability .
- Methoxy vs. Thioacetamide Linkers: The target compound’s methoxy groups on the quinazolinone core contrast with thioacetamide linkers in derivatives, which introduce sulfur atoms capable of additional hydrogen bonding or redox activity .
Hydrogen Bonding and Crystallography
While crystallographic data for the target compound is unavailable, highlights the role of hydrogen bonding in dictating molecular aggregation. The 6,7-dimethoxy groups may act as hydrogen bond acceptors, contrasting with sulfamoyl groups (in derivatives), which serve as both donors and acceptors. This difference could influence solubility and bioavailability .
Pharmacological Potential (Hypothetical Analysis)
- Quinazolinone vs. Benzothiazole Derivatives: Benzothiazole-based acetamides () often target neurodegenerative diseases, whereas quinazolinones are explored for anticancer applications. The target compound’s methoxy groups may enhance blood-brain barrier penetration compared to trifluoromethyl substituents in derivatives .
- Acetylphenyl vs. Tolyl Groups : The 3-acetylphenyl group may improve metabolic stability over methyl or ethyl substituents (e.g., compounds 6–10), as acetyl groups are less prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
